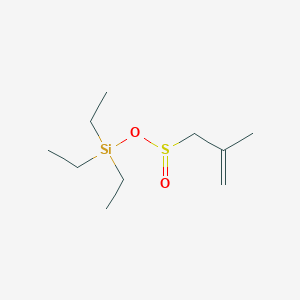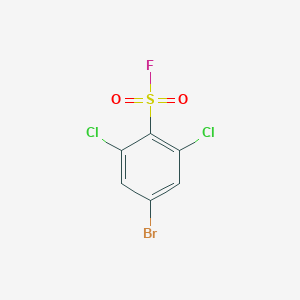
Dabcyl-vnldae-edans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabcyl-vnldae-edans is a synthetic peptide substrate used primarily in biochemical assays. It is composed of a sequence of amino acids with Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor-quencher pair. This compound is widely used in fluorescence resonance energy transfer (FRET) assays to study enzyme activity, particularly β-secretase (BACE) enzyme assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-vnldae-edans involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dabcyl-vnldae-edans primarily undergoes hydrolysis reactions when used in enzyme assays. The peptide bond between specific amino acids is cleaved by the target enzyme, leading to a measurable change in fluorescence.
Common Reagents and Conditions
Reagents: Enzymes such as β-secretase, buffer solutions, and sometimes metal ions to stabilize the enzyme.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products Formed
The major products formed from the hydrolysis of this compound are the cleaved peptide fragments, with the Dabcyl and EDANS groups separated. This separation results in an increase in fluorescence, which is used to measure enzyme activity .
Scientific Research Applications
Dabcyl-vnldae-edans has a wide range of applications in scientific research:
Chemistry: Used in FRET assays to study enzyme kinetics and inhibitor screening.
Biology: Helps in understanding the role of β-secretase in the cleavage of amyloid precursor protein, which is relevant to Alzheimer’s disease research.
Medicine: Used in drug discovery and development, particularly for identifying potential inhibitors of β-secretase.
Industry: Employed in high-throughput screening assays for pharmaceutical research and development
Mechanism of Action
Dabcyl-vnldae-edans functions as a FRET substrate. In its intact form, the fluorescence of EDANS is quenched by Dabcyl due to their close proximity. Upon cleavage by an enzyme such as β-secretase, the Dabcyl and EDANS groups are separated, resulting in an increase in fluorescence. This change in fluorescence is used to monitor enzyme activity and screen for potential inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Dabcyl-KTSAVLQSGFRKME-Edans trifluoroacetate
- Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS trifluoroacetate salt
- Calpain Substrate III, Fluorogenic
Uniqueness
Dabcyl-vnldae-edans is unique due to its specific sequence and its application in β-secretase assays. While other Dabcyl-EDANS substrates exist, they are designed for different enzymes and applications. The specific sequence of this compound makes it particularly suitable for studying β-secretase activity and screening for Alzheimer’s disease therapeutics .
Properties
Molecular Formula |
C54H70N12O15S |
|---|---|
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
InChI |
InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81)/t31-,39-,40-,41-,42-,47-/m0/s1 |
InChI Key |
YBRHPEQUVXBMEG-NQSBLRTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)

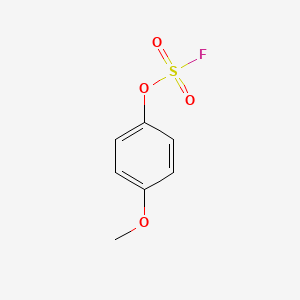

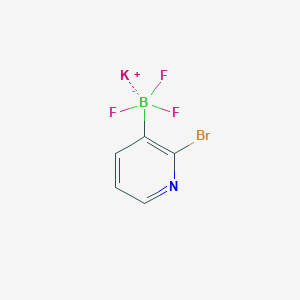

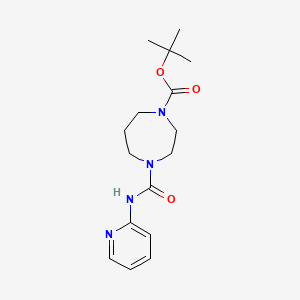
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
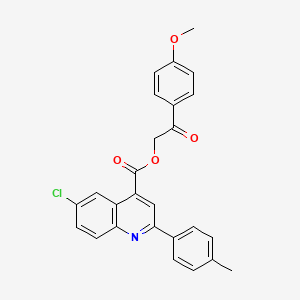
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
